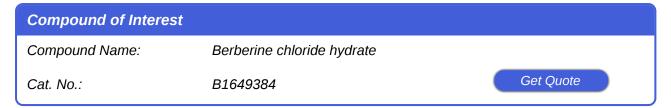


Physicochemical Properties of Berberine Chloride Hydrate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Berberine chloride hydrate**, a quaternary ammonium salt of an isoquinoline alkaloid with significant therapeutic potential. The information presented herein is intended to support research, development, and formulation activities involving this compound. Data is summarized in structured tables for clarity, and detailed experimental protocols are provided for key analytical techniques. Furthermore, key signaling pathways modulated by berberine are visualized using the DOT language.

Chemical and Physical Properties

Berberine chloride can exist in various hydration states, most commonly as a dihydrate or tetrahydrate, which influences its molecular weight and other physical properties.[1][2] It is a yellow crystalline powder with a very bitter taste and is odorless or has a faint, characteristic odor.[3][4]



Property	Value	References
Chemical Formula	C20H18CINO4 · XH2O	[1]
Molecular Weight (Anhydrous)	371.81 g/mol	[5][6]
Molecular Weight (Monohydrate)	389.83 g/mol	[1][7]
Molecular Weight (Dihydrate)	407.8 g/mol	[1][2]
CAS Number (Hydrate)	141433-60-5	[1][5]
CAS Number (Anhydrous)	633-65-8	[8]
Melting Point	204-206 °C (decomposition)	[9][10][11]
рКа	Not applicable (permanently charged quaternary ammonium salt)	[3][12]
Log P (experimental)	-1.5	[12]
Appearance	Yellow crystalline powder	[3]
Stability	Stable under normal conditions.[13] Stable in solution at various pH and temperatures for up to 6 months.[3][14]	

Solubility Profile

Berberine chloride hydrate exhibits varied solubility depending on the solvent and temperature. It is generally more soluble in organic solvents like DMSO and methanol than in water. Its aqueous solubility is also influenced by pH and the presence of buffer salts.[8][14][15]



Solvent	Solubility	Temperature	References
Water	Slightly soluble, 5.27 ± 0.29 mM	25°C	[3][14]
8.50 ± 0.40 mM	37°C	[14]	
Phosphate Buffer (pH 7.0)	4.05 ± 0.09 mM	25°C	[3][14]
9.69 ± 0.37 mM	37°C	[14]	
DMSO	~25 mg/mL (approx. 67 mM)	Not specified	[8]
21 mg/mL (56.48 mM)	Not specified	[16]	
74 mg/mL	Not specified	[17]	
Ethanol	~500 μg/mL (approx. 1.34 mM)	Not specified	[8]
< 1 mg/mL (insoluble or slightly soluble)	Not specified	[16]	
>2 mg/mL	Not specified	[17]	
Methanol	>20 mg/mL	Not specified	[17]
Dimethylformamide (DMF)	~500 μg/mL	Not specified	[8]
Chloroform	Slightly soluble	Not specified	[17]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of **Berberine chloride hydrate**.

UV-Visible Spectroscopy

Berberine chloride exhibits characteristic absorption maxima in the ultraviolet and visible regions. The λ max values can vary slightly depending on the solvent used.



Solvent	λmax (nm)	References
Not specified	230, 266, 348, 431	[8]
Ethanol	228, 263, 345, 420	
Phosphate Buffer (pH 6.8)	266	[18]
Phosphate Buffer (pH 7.4)	275	[15][19]
Methanol	422	[20][21]
Methanol	348	

Infrared (IR) Spectroscopy

The IR spectrum of Berberine chloride shows characteristic peaks corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	References
2844	Methoxyl group (-OCH₃)	[3][14]
1635	Iminium (C=N+) double bond	[3][14]
1569	Aromatic C=C bending	[3][14]
1506	Furyl group	[3][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Berberine chloride. Chemical shifts are typically reported in parts per million (ppm).

¹³C NMR (Methanol-d₄)[22]



Peak (ppm)	Assignment
150.33	C-10a
149.87	C-4a
147.72	C-9
145.34	C-10
137.55	C-8a
133.24	C-12a
130.61	C-13
127.13	C-4
123.42	C-1
121.46	C-12
120.40	C-8
108.34	C-11
105.46	C-2
102.00	C-3
61.92	O-CH ₂ -O
57.26	C-6
55.29	O-CH₃
26.44	C-5

¹H NMR (Methanol-d₄)[21]



Peak (ppm)	Multiplicity	Assignment
9.75	S	H-13
8.68	S	H-8
8.11 - 7.99	m	H-1, H-4
7.63	d	H-12
6.95	d	H-11
6.10	S	O-CH ₂ -O
4.92	t	H-6
4.11	S	O-CH₃
3.26	t	H-5

Experimental Protocols Determination of Aqueous Solubility (Shake-Flask Method)

- Preparation: Prepare a series of buffered solutions at different pH values (e.g., 1.2, 3.0, 5.0, 7.0, 9.0) using appropriate buffer systems (e.g., HCl, phthalate, phosphate, borate).[3]
- Equilibration: Add an excess amount of Berberine chloride hydrate to a known volume of each buffer solution in sealed containers.
- Shaking: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
- Separation: Centrifuge or filter the suspensions to separate the undissolved solid.
- Quantification: Analyze the concentration of Berberine chloride in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[3]
- Calculation: Express the solubility in appropriate units (e.g., mg/mL or mM).



UV-Visible Spectrophotometry

- Instrument: Use a calibrated double-beam UV-Vis spectrophotometer.
- Solvent Selection: Choose a suitable solvent in which Berberine chloride is soluble and that
 does not absorb in the wavelength range of interest (e.g., methanol, ethanol, or an
 appropriate buffer).[15][20]
- Standard Preparation: Prepare a stock solution of **Berberine chloride hydrate** of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution to create a calibration curve.[15]
- Sample Preparation: Dissolve a precisely weighed amount of the sample in the same solvent to obtain a concentration within the linear range of the calibration curve.[15]
- Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against a solvent blank.[15]
- Analysis: Determine the concentration of the sample from the calibration curve.

Infrared Spectroscopy (KBr Disk Method)

- Sample Preparation: Grind a small amount (1-2 mg) of **Berberine chloride hydrate** with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[2][18]
- Disk Formation: Place the powder mixture into a die and press it under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent disk.
- Instrument: Place the KBr disk in the sample holder of an FTIR spectrometer.
- Data Acquisition: Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[4]
- Analysis: Identify the characteristic absorption bands and compare them with reference spectra.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

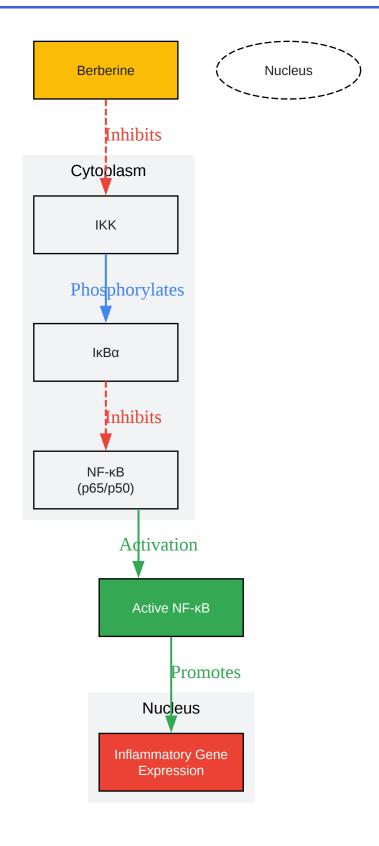


- Sample Preparation: Dissolve an accurately weighed amount of **Berberine chloride hydrate** in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).[22] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used.
- Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shift tables, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Signaling Pathway Modulation

Berberine is known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for its development as a therapeutic agent.

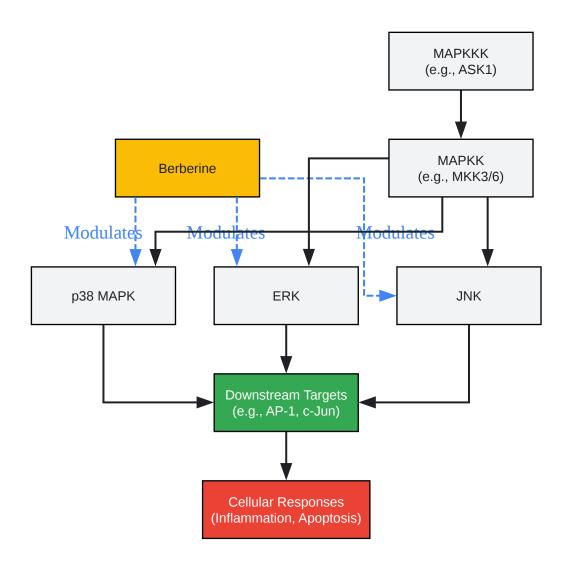




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Caption: Berberine's inhibition of the NF-kB signaling pathway.

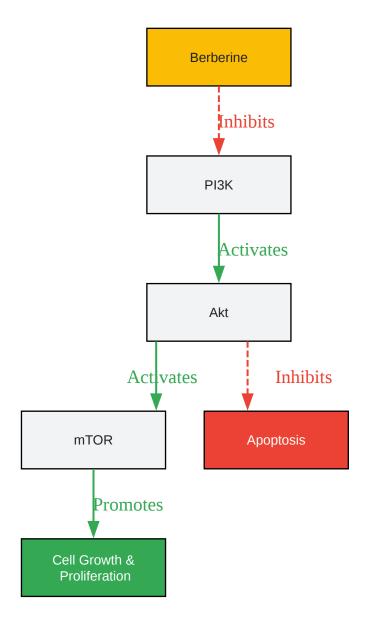




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Caption: Modulation of MAPK signaling pathways by Berberine.





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Caption: Berberine's inhibitory effect on the PI3K/Akt/mTOR pathway.

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